molecular formula C4H5ClFN3O B12364882 Flucytosine-15N3 (hydrochloride)

Flucytosine-15N3 (hydrochloride)

Cat. No.: B12364882
M. Wt: 168.53 g/mol
InChI Key: UGRSBYOXZWGDLS-JXAPDFANSA-N
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Description

Flucytosine-15N3 (hydrochloride) is a synthetic antimycotic compound that is labeled with nitrogen-15 isotopes. It is a derivative of flucytosine, which is primarily used as an antifungal agent. Flucytosine itself was first synthesized in 1957 and has been used in combination with other antifungal agents to treat severe systemic mycoses such as cryptococcosis, candidosis, chromoblastomycosis, and aspergillosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of flucytosine-15N3 (hydrochloride) involves the incorporation of nitrogen-15 isotopes into the flucytosine molecule. The general synthetic route includes:

    Chlorination of fluorouracil: This step involves the chlorination of fluorouracil to introduce a chlorine atom into the molecule.

    Ammonification: The chlorinated product undergoes ammonification, where ammonia is introduced to replace the chlorine atom with an amino group.

    Hydrolysis: The final step involves hydrolysis to yield flucytosine.

Industrial Production Methods

The industrial production of flucytosine-15N3 (hydrochloride) follows similar steps but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

Flucytosine-15N3 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the molecule .

Scientific Research Applications

Flucytosine-15N3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Flucytosine-15N3 (hydrochloride) exerts its effects by being taken up by susceptible fungal cells and converted into 5-fluorouracil. This conversion is facilitated by the enzyme cytosine deaminase. The 5-fluorouracil is then further metabolized into intermediate metabolites that inhibit fungal RNA and DNA synthesis, leading to unbalanced growth and death of the fungal organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flucytosine-15N3 (hydrochloride) is unique due to its incorporation of nitrogen-15 isotopes, which makes it particularly useful as a tracer in scientific research. Its ability to be converted into 5-fluorouracil within fungal cells and inhibit RNA and DNA synthesis also sets it apart from other antifungal agents .

Properties

Molecular Formula

C4H5ClFN3O

Molecular Weight

168.53 g/mol

IUPAC Name

6-(15N)azanyl-5-fluoro-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C4H4FN3O.ClH/c5-2-1-7-4(9)8-3(2)6;/h1H,(H3,6,7,8,9);1H/i6+1,7+1,8+1;

InChI Key

UGRSBYOXZWGDLS-JXAPDFANSA-N

Isomeric SMILES

C1=[15N]C(=O)[15NH]C(=C1F)[15NH2].Cl

Canonical SMILES

C1=NC(=O)NC(=C1F)N.Cl

Origin of Product

United States

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